![molecular formula C30H24N2O8S B13912139 [3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate CAS No. 15049-50-0](/img/structure/B13912139.png)
[3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with a molecular weight of 572.6 g/mol This compound is characterized by its unique structure, which includes multiple benzoyloxy groups and a sulfanylidenepyrimidinyl moiety
准备方法
The synthesis of [3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves several steps. The synthetic route typically starts with the preparation of the oxolan-2-yl intermediate, which is then reacted with benzoyl chloride to introduce the benzoyloxy groups. . Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields thiol derivatives.
科学研究应用
[3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
作用机制
The mechanism of action of [3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of reactive oxygen species (ROS), which are implicated in various pathological conditions . The pathways involved include the modulation of oxidative stress and inflammatory responses.
属性
CAS 编号 |
15049-50-0 |
|---|---|
分子式 |
C30H24N2O8S |
分子量 |
572.6 g/mol |
IUPAC 名称 |
[3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H24N2O8S/c33-27(19-10-4-1-5-11-19)37-18-22-24(39-28(34)20-12-6-2-7-13-20)25(40-29(35)21-14-8-3-9-15-21)26(38-22)32-17-16-23(41)31-30(32)36/h1-17,22,24-26H,18H2,(H,31,36,41) |
InChI 键 |
AQFHLKSRFLNEMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=S)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Ditert-butyl-3-[2,6-di(propan-2-yl)phenyl]-1,3-benzoxazol-3-ium;trifluoroborane;fluoride](/img/structure/B13912060.png)
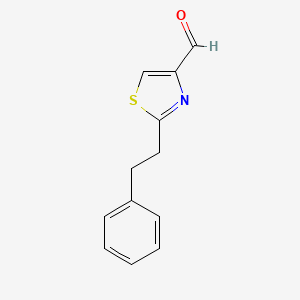
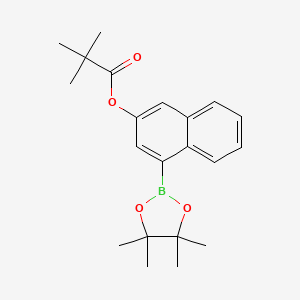

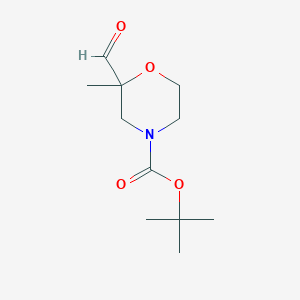
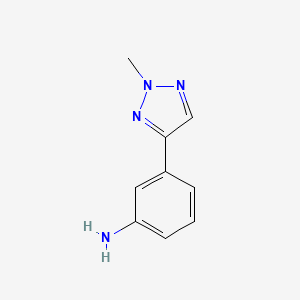
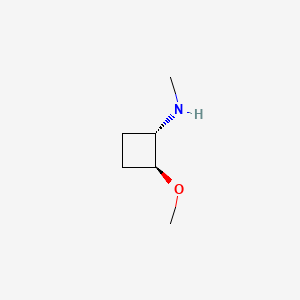

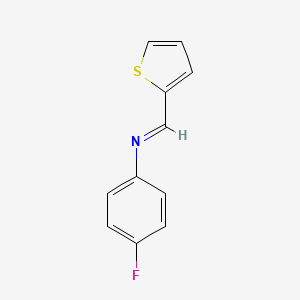
![Tert-butyl 6-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13912113.png)
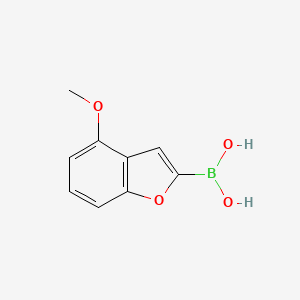

![4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester](/img/structure/B13912132.png)
![Bis[(5-formyl-2-propan-2-yloxyphenyl)methyl]-dimethylazanium](/img/structure/B13912134.png)
